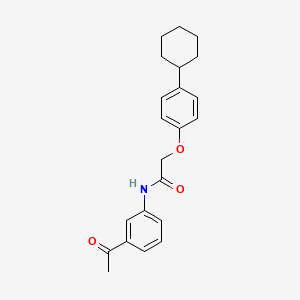![molecular formula C22H24N2O3 B3437013 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)butanamide](/img/structure/B3437013.png)
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)butanamide
Overview
Description
Compounds like this typically belong to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the quinoline ring system, which can be achieved through various methods such as the Skraup synthesis, the Friedländer synthesis, or the Pfitzinger reaction .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by a quinoline moiety, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of various functional groups like hydroxy, methoxy, and amide groups can significantly influence the properties of the compound .Chemical Reactions Analysis
The chemical reactions of similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, the hydroxy group (-OH) can participate in various reactions such as esterification and dehydration .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by factors such as their molecular structure, the presence of functional groups, and the conditions under which they are studied. For example, the presence of polar functional groups like -OH and -NH2 can increase the compound’s solubility in water .Safety and Hazards
Properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-7-21(25)24(19-8-5-6-9-20(19)27-3)14-17-13-16-12-15(2)10-11-18(16)23-22(17)26/h5-6,8-13H,4,7,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHRVZKMGXBMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-{[(3-chlorophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3436934.png)
![5-bromo-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3436937.png)

![ethyl 2-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3436953.png)
![Ethyl 4-({[(3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3436955.png)
![Methyl 2-{2-[2-(benzylsulfanyl)-1H-1,3-benzodiazol-1-YL]acetamido}benzoate](/img/structure/B3436969.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3436973.png)
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B3436994.png)
![3,4,5-trimethoxy-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B3437002.png)
![4-{[3-bromo-5-ethoxy-4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B3437016.png)
![ETHYL 2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE](/img/structure/B3437021.png)
![2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B3437026.png)
![2-(2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide](/img/structure/B3437033.png)
![2-CHLORO-5-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID](/img/structure/B3437042.png)
